molecular formula C13H15N3O2 B1527220 1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid CAS No. 1281624-81-4

1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid

Cat. No. B1527220
CAS RN: 1281624-81-4
M. Wt: 245.28 g/mol
InChI Key: TXYIAPGHRVSOLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid” includes a six-membered piperidine ring, which is a heterocyclic moiety with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

“1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid” is a powder with a storage temperature at room temperature .

Scientific Research Applications

  • Stability Analysis of Related Esters : A study by Kažoka et al. (2007) explored the stability of esters related to 1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid. They found that these compounds, when stored in specific conditions, remain stable for up to one month. This research provides insights into the stability of closely related chemical structures, which is crucial for their application in various fields including pharmaceuticals and material science (Kažoka et al., 2007).

  • Synthesis and Antibacterial Activity : Research by Matsumoto et al. (1984) on similar pyridinecarboxylic acids revealed their potential as antibacterial agents. They specifically studied the synthesis and structure-activity relationships of these compounds, highlighting their role in the development of new antibacterial drugs (Matsumoto et al., 1984).

  • AChE Inhibitory Activity : A study by Sivakumar et al. (2013) investigated compounds related to 1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid for their acetylcholinesterase (AChE) inhibitory activity. This is significant for the development of treatments for diseases like Alzheimer’s (Sivakumar et al., 2013).

  • Efficiency in Extraction Processes : Kumar and Babu (2009) focused on the extraction of pyridine-3-carboxylic acid, a compound structurally similar to 1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid. Their work contributes to understanding the efficiency of extraction processes in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).

  • Potential as a Directing Group in Chemical Reactions : Research by Le et al. (2019) on 1-aminopyridinium ylides, which share structural features with the compound , demonstrated their efficiency as directing groups in chemical reactions. This study is crucial for understanding how such compounds can influence the outcomes of complex chemical syntheses (Le et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including “1-(3-Cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid”, are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-4-5-10(7-14)12(15-9)16-6-2-3-11(8-16)13(17)18/h4-5,11H,2-3,6,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYIAPGHRVSOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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